molecular formula C15H11NO2 B13099192 4-Cyanomethyl-3-hydroxybenzophenone

4-Cyanomethyl-3-hydroxybenzophenone

Cat. No.: B13099192
M. Wt: 237.25 g/mol
InChI Key: NKVVDIJQTMJVMW-UHFFFAOYSA-N
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Description

4-Cyanomethyl-3-hydroxybenzophenone is a multifunctional benzophenone derivative offered for chemical and materials science research. This compound features both a phenolic hydroxyl group and a reactive cyanomethyl group on the benzophenone core, making it a valuable building block for organic synthesis. Benzophenone derivatives with hydroxyl groups are established intermediates in pharmaceutical development, as seen in the synthesis of compounds like Clomifene . The structural motif of a hydroxyl group adjacent to a carbonyl group is also characteristic of molecules that function as ultraviolet (UV) light absorbers through excited-state intramolecular proton transfer (ESIPT) . The presence of the cyanomethyl group introduces a versatile chemical handle for further derivatization, allowing researchers to create novel compounds for various applications. Potential research applications for this compound include its use as a precursor in medicinal chemistry, a monomer or additive in polymer science, and a scaffold for developing new photoinitiators or organic UV filters. This product is intended for research use only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(4-benzoyl-2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C15H11NO2/c16-9-8-11-6-7-13(10-14(11)17)15(18)12-4-2-1-3-5-12/h1-7,10,17H,8H2

InChI Key

NKVVDIJQTMJVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)CC#N)O

Origin of Product

United States

Chemical Reactivity, Transformations, and Mechanistic Investigations of 4 Cyanomethyl 3 Hydroxybenzophenone

Reactivity and Transformations of the Nitrile Group

The cyano group (-C≡N) is a valuable functional handle due to its ability to undergo a wide array of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis Pathways to Carboxylic Acids, Amides, and Esters

The conversion of the nitrile group in 4-Cyanomethyl-3-hydroxybenzophenone to a carboxylic acid represents a common and significant transformation. This hydrolysis can be achieved under either acidic or alkaline conditions, typically proceeding through an intermediate amide. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the compound under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), protonates the nitrogen atom, rendering the carbon atom more susceptible to nucleophilic attack by water. The initial product is the corresponding amide, (4-benzoyl-2-hydroxyphenyl)acetamide. Continued heating under aqueous acidic conditions further hydrolyzes the amide to yield the final carboxylic acid, (4-benzoyl-2-hydroxyphenyl)acetic acid, and an ammonium (B1175870) salt. libretexts.org

Reaction Scheme: CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org

Alkaline-Catalyzed Hydrolysis : Alternatively, refluxing with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) initiates the attack of the hydroxide ion on the electrophilic carbon of the nitrile. This process also forms the intermediate amide, which is then saponified to the carboxylate salt (sodium (4-benzoyl-2-hydroxyphenyl)acetate) and ammonia. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Enzymatic Hydrolysis : Modern synthetic methods increasingly employ enzymatic pathways for nitrile hydrolysis. Enzymes such as nitrile hydratases and amidases, found in various microorganisms, can catalyze the conversion of nitriles to their corresponding carboxylic acids under mild, environmentally benign conditions. google.com This method offers high selectivity and can prevent the degradation of sensitive functional groups that might occur under harsh acidic or basic conditions. google.com

The carboxylic acid derivative, (4-benzoyl-2-hydroxyphenyl)acetic acid, can be readily converted to various esters through standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Table 1: Summary of Hydrolysis Conditions for the Nitrile Group

Transformation Reagents and Conditions Intermediate Product Final Product
Acid Hydrolysis Dilute HCl, heat (reflux) (4-benzoyl-2-hydroxyphenyl)acetamide (4-benzoyl-2-hydroxyphenyl)acetic acid

Reduction Reactions to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, providing entry into different classes of compounds.

Reduction to Primary Amines : The complete reduction of the nitrile to a primary amine, 2-(4-benzoyl-2-hydroxyphenyl)ethan-1-amine, is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a common reagent for this transformation. An alternative method is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) over a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Reduction to Aldehydes : A partial reduction of the nitrile to an aldehyde, (4-benzoyl-2-hydroxyphenyl)acetaldehyde, requires more controlled conditions. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. DIBAL-H first adds to the nitrile to form an aluminum-imine intermediate, which remains stable at low temperatures. Subsequent aqueous workup hydrolyzes this intermediate to furnish the desired aldehyde.

Table 2: Summary of Reduction Reactions for the Nitrile Group

Target Product Reagents and Conditions Final Product

Nucleophilic Additions and Cycloaddition Reactions Involving Nitriles

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by various nucleophiles and can participate in cycloaddition reactions.

Nucleophilic Addition : Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the electrophilic carbon of the nitrile. This addition forms an intermediate imine salt, which upon acidic hydrolysis yields a ketone. For example, reaction of this compound with methylmagnesium bromide would, after hydrolysis, produce 1-(4-benzoyl-2-hydroxyphenyl)propan-1-one.

[3+2] Cycloaddition Reactions : The nitrile group can act as a dipolarophile in 1,3-dipolar cycloadditions to form five-membered heterocycles. uchicago.edursc.org A prominent example is the reaction with an azide (B81097), such as sodium azide (NaN₃), often in the presence of an ammonium salt or a Lewis acid. This reaction, known as the Huisgen cycloaddition, produces a tetrazole ring. This transformation is particularly significant in medicinal chemistry as the tetrazole moiety is often used as a bioisostere for a carboxylic acid group. nih.gov

Transformations to other Nitrogen-Containing Heterocycles

Beyond the cycloadditions mentioned above, the nitrile functionality serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, which are scaffolds of immense importance in pharmacology. nih.govorganic-chemistry.orgpitt.edu The synthesis of a tetrazole from this compound is a prime example of such a transformation. The resulting compound, 4-((5-methyl-1H-tetrazol-1-yl)methyl)-3-hydroxybenzophenone, incorporates a stable, aromatic heterocyclic ring that can significantly alter the parent molecule's physicochemical properties. nih.gov The Pinner reaction, involving the reaction of the nitrile with an alcohol under acidic conditions to form an imino ether hydrochloride, can also be a starting point for creating other heterocycles like oxazoles or thiazoles with appropriate subsequent reagents.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key reactive site in the molecule. Its acidic proton and nucleophilic oxygen atom allow for straightforward alkylation and acylation reactions. These transformations are frequently employed to install protecting groups, preventing the hydroxyl group from interfering in reactions at other sites, or to synthesize new derivatives for structure-activity relationship (SAR) studies. researchgate.net

Alkylation and Acylation Reactions for Protecting Group Strategies or Derivatization

Alkylation : The phenolic hydroxyl can be converted into an ether through O-alkylation. A common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. The choice of solvent, such as acetone (B3395972) or dimethylformamide (DMF), is crucial for reaction efficiency. google.com This strategy is widely used in the synthesis of pharmaceutical compounds. google.comgoogle.com

Acylation : The hydroxyl group readily reacts with acylating agents like acid chlorides or acid anhydrides to form esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (Et₃N), which serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. sciepub.com For example, reacting this compound with acetyl chloride in the presence of pyridine would yield (4-benzoyl-2-(cyanomethyl)phenyl) acetate. This acylation is often used to protect the hydroxyl group, and the resulting ester can be easily cleaved by hydrolysis to regenerate the phenol when needed.

Table 3: Summary of Derivatization Reactions for the Phenolic Hydroxyl Group

Reaction Type Reagents and Conditions Product Type Example Product
Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) Ether 4-Cyanomethyl-3-methoxybenzophenone
Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) Ester (4-benzoyl-2-(cyanomethyl)phenyl) acetate

Oxidation Pathways and Mechanisms of Phenols

The phenolic hydroxyl group in this compound is susceptible to oxidation, a process that can proceed through various mechanisms depending on the oxidant and reaction conditions. The presence of the cyanomethyl group, an electron-withdrawing substituent, and the benzoyl group, also electron-withdrawing, is expected to influence the oxidation potential and the nature of the resulting products.

The initial step in the oxidation of phenols often involves the formation of a phenoxy radical. In the case of this compound, the stability of the resulting radical would be influenced by the delocalization of the unpaired electron across the aromatic ring and potentially by the benzoyl group. Electron-withdrawing groups generally increase the acidity of phenols, which can facilitate oxidation under basic conditions. vedantu.comvanderbilt.eduquora.comsimply.science

Common oxidation reactions of phenols can lead to the formation of quinones or coupling products. For instance, oxidation of phenols can yield benzoquinones through the loss of two electrons and two protons. However, the substitution pattern of this compound does not favor direct oxidation to a simple benzoquinone.

Alternatively, oxidative coupling reactions are a common pathway for phenols, leading to the formation of dimers or polymers. sciencemadness.orgdntb.gov.ua The phenoxy radical intermediate can couple at various positions on the aromatic ring, leading to a mixture of products. The steric hindrance from the benzoyl group and the electronic influence of the cyanomethyl group would direct the regioselectivity of such coupling reactions.

The table below summarizes potential oxidation products of substituted phenols, providing a basis for predicting the behavior of this compound.

OxidantPhenol TypePotential ProductsReaction Type
Fremy's saltSubstituted phenolsOrtho- and Para-quinonesRadical oxidation
FerricyanideMonohydric phenolsDimeric and polymeric productsRadical coupling sciencemadness.org
PeracidsElectron-rich phenolsCatechols, hydroquinonesElectrophilic hydroxylation
Oxygen (catalyzed)PhenolsQuinones, oxidative cleavage productsCatalytic oxidation

Intramolecular Interactions and Hydrogen Bonding Effects on Reactivity

Intramolecular hydrogen bonding can significantly influence the chemical reactivity of a molecule by affecting its conformation, electron density distribution, and the acidity of participating functional groups. In this compound, the potential for intramolecular hydrogen bonding exists between the phenolic hydroxyl group and the carbonyl oxygen of the benzophenone (B1666685) moiety.

The formation of a six-membered ring through hydrogen bonding between the 3-hydroxyl group and the carbonyl oxygen is plausible. rsc.orgnih.govmdpi.com This interaction would be expected to:

Increase the acidity of the phenolic proton: By withdrawing electron density from the O-H bond, the hydrogen bond would facilitate proton abstraction.

Decrease the nucleophilicity of the carbonyl oxygen: Involvement in a hydrogen bond would reduce the availability of the lone pairs on the carbonyl oxygen for external interactions.

Influence the conformation of the molecule: The hydrogen bond would lock the relative orientation of the two aromatic rings, potentially affecting steric accessibility to the reactive sites.

Studies on similar ortho-hydroxybenzophenones have shown that such intramolecular hydrogen bonds can activate the molecule for certain reactions. rsc.org The strength of this hydrogen bond, and consequently its impact on reactivity, would depend on the solvent and temperature. In polar, protic solvents, intermolecular hydrogen bonding with the solvent may compete with or disrupt the intramolecular hydrogen bond.

The presence of the electron-withdrawing cyanomethyl group at the 4-position is expected to enhance the acidity of the phenolic proton, thereby strengthening the intramolecular hydrogen bond. vedantu.comvanderbilt.eduquora.comsimply.science This, in turn, could modulate the photochemical and nucleophilic addition reactions of the benzophenone core.

Reactions Involving the Benzophenone Ketone Moiety

The benzophenone ketone moiety is a key reactive center in this compound, participating in reductions, nucleophilic additions, and photochemical reactions.

Carbonyl Reductions and Derivatizations

The carbonyl group of the benzophenone can be reduced to a secondary alcohol (a benzhydrol) using various reducing agents. The choice of reducing agent determines the selectivity and outcome of the reaction.

Reducing AgentProductReaction Conditions
Sodium borohydride (B1222165) (NaBH₄)4-Cyanomethyl-3-hydroxybenzhydrolMild, typically in alcoholic solvents
Lithium aluminum hydride (LiAlH₄)Potential for reduction of both ketone and nitrileStrong, aprotic solvents; may also reduce the nitrile group
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)4-Cyanomethyl-3-hydroxybenzhydrolRequires a catalyst and hydrogen gas pressure

Derivatization of the ketone can be achieved through reactions with various nucleophiles, leading to the formation of imines, oximes, hydrazones, and other related compounds. For example, reaction with hydroxylamine (B1172632) would yield the corresponding oxime, which could then potentially undergo a Beckmann rearrangement.

Nucleophilic Additions at the Ketone Carbonyl

The electrophilic carbon of the benzophenone carbonyl is susceptible to attack by nucleophiles. The presence of the electron-withdrawing benzoyl group generally enhances the electrophilicity of the carbonyl carbon. However, the steric bulk of the two aromatic rings can hinder the approach of nucleophiles.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl group to form tertiary alcohols. The intramolecular hydrogen bond, if present, could influence the stereoselectivity of such additions by directing the approach of the nucleophile. rsc.org

Photochemical Reactions of Benzophenones

Benzophenones are well-known for their photochemical reactivity. Upon absorption of UV light, benzophenone is excited to a singlet state, which then typically undergoes efficient intersystem crossing to a triplet state. This triplet state can act as a photosensitizer or participate in hydrogen abstraction reactions. researchgate.netrsc.org

The presence of both an electron-donating hydroxyl group and an electron-withdrawing cyanomethyl group on one of the aromatic rings of this compound is expected to influence its photophysical properties, such as the energy and lifetime of the excited triplet state. rsc.org The intramolecular hydrogen bond could also play a significant role in the deactivation pathways of the excited state.

In the presence of a suitable hydrogen donor, the triplet state of this compound could abstract a hydrogen atom, leading to the formation of a ketyl radical. Subsequent radical coupling would result in the formation of a pinacol.

Intermolecular and Intramolecular Cyclization and Rearrangement Reactions

The multifunctional nature of this compound provides opportunities for various cyclization and rearrangement reactions, potentially leading to the synthesis of diverse heterocyclic structures. psu.eduresearchgate.netnih.gov

For instance, the presence of the cyanomethyl and hydroxyl groups on the same aromatic ring opens up possibilities for intramolecular cyclization. Under appropriate conditions, the nitrile group could be hydrolyzed to a carboxylic acid or an amide, which could then react with the adjacent hydroxyl group to form a lactone or a lactam, respectively.

Furthermore, reactions involving both the nitrile and the ketone functionalities could lead to more complex heterocyclic systems. For example, a reductive cyclization could potentially yield fused ring systems.

Rearrangement reactions, such as the Beckmann rearrangement of the corresponding oxime, could provide a route to substituted anilides. The Fries rearrangement, although typically involving acyl phenols, could also be considered under specific catalytic conditions, potentially leading to the migration of the benzoyl group.

Rearrangement Reactions Involving the Molecular Scaffold

The molecular framework of this compound is susceptible to several rearrangement reactions, which can lead to the formation of new structural isomers with potentially interesting properties.

A notable rearrangement that could be relevant to derivatives of the target compound is the von Richter rearrangement . This reaction typically involves the treatment of an aromatic nitro compound with potassium cyanide to yield a carboxylic acid ortho to the position of the original nitro group. wikipedia.orgdalalinstitute.comyoutube.comslideshare.netyoutube.com While this compound does not possess a nitro group, a related derivative could potentially undergo a similar cine substitution, where the cyano group attacks the aromatic ring leading to a rearrangement and the introduction of a new functional group.

Another important rearrangement involving nitrile functionalities is the Thorpe-Ziegler reaction . This is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes base-catalyzed cyclization to form an enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgresearchgate.netlscollege.ac.inbuchler-gmbh.commdpi.com If the phenolic hydroxyl group of this compound were to be converted into another cyanomethyl-containing group, the resulting dinitrile could undergo a Thorpe-Ziegler cyclization to form a new carbocyclic ring fused to the existing benzene (B151609) ring.

Photochemical rearrangements are also a possibility for benzophenone-containing molecules. The benzophenone moiety is well-known for its photochemical reactivity, and irradiation can induce various intramolecular reactions, including rearrangements and cyclizations. researchgate.netrsc.org

Detailed Mechanistic Studies of Transformation Pathways

The transformation pathways of the potential reactions of this compound are governed by well-established mechanistic principles.

The von Richter rearrangement proceeds through a complex mechanism that has been elucidated through isotopic labeling studies. The reaction is initiated by the nucleophilic attack of cyanide ortho to the nitro group (or another suitable leaving group). This is followed by a series of cyclization and ring-opening steps, ultimately leading to the extrusion of dinitrogen and the formation of a carboxylate group at the position of the initial cyanide attack. wikipedia.orgdalalinstitute.com

The mechanism of the Thorpe-Ziegler reaction begins with the deprotonation of the α-carbon of one of the nitrile groups by a strong base to form a carbanion. This carbanion then acts as a nucleophile and attacks the carbon of the other nitrile group in an intramolecular fashion, forming a cyclic imine. Tautomerization of the imine to an enamine is followed by hydrolysis to yield the final cyclic ketone. lscollege.ac.inmdpi.com

Photochemical cyclizations of aryl-substituted systems often proceed via an excited state intermediate. For instance, the photocyclization of stilbene (B7821643) to phenanthrene (B1679779) involves the formation of a dihydrophenanthrene intermediate upon UV irradiation, which is then oxidized to the aromatic product. researchgate.net Similar mechanisms could be envisaged for intramolecular cyclizations of derivatives of this compound.

The table below outlines the key mechanistic steps for these transformations.

ReactionInitiating StepKey Intermediate(s)Final Step
von Richter Rearrangement Nucleophilic attack of cyanideCyclic imidate, nitrosobenzamideExtrusion of N2, formation of carboxylate
Thorpe-Ziegler Reaction Deprotonation of α-carbonCarbanion, cyclic imineTautomerization and hydrolysis
Photochemical Cyclization PhotoexcitationExcited state, cyclic intermediateOxidation/aromatization

Role as a Key Synthetic Intermediate for Advanced Organic Compounds

The multifunctional nature of this compound makes it a valuable synthetic intermediate for the construction of more complex organic molecules. The presence of three distinct reactive sites allows for a variety of selective chemical transformations.

The cyanomethyl group is an example of an active methylene (B1212753) compound , which are widely used in organic synthesis for their ability to form carbanions and participate in a range of carbon-carbon bond-forming reactions. tandfonline.com This functionality can be a precursor to carboxylic acids, amides, and amines, further expanding the synthetic utility of the molecule.

The benzophenone moiety, specifically the aryl ketone, is another versatile functional group. Aryl methyl ketones, for instance, are common starting materials for the synthesis of a wide array of heterocyclic compounds. nih.gov The benzophenone ketone can undergo nucleophilic addition, reduction, and various condensation reactions.

The phenolic hydroxyl group provides a handle for ether and ester formation, and it also activates the aromatic ring towards electrophilic substitution. This allows for further functionalization of the benzene ring.

Given the prevalence of heterocyclic structures in medicinal chemistry, this compound represents a promising scaffold for the development of novel pharmacologically active compounds. researchgate.neteurekaselect.commdpi.com Its potential to be converted into chromones, coumarins, and quinolines—all of which are known to exhibit a wide range of biological activities—highlights its significance as a key synthetic intermediate.

Theoretical and Computational Chemistry Studies on 4 Cyanomethyl 3 Hydroxybenzophenone

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its chemical and physical properties. Through computational analysis, a detailed picture of the electronic landscape of 4-Cyanomethyl-3-hydroxybenzophenone can be constructed.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of ground-state properties. chemrxiv.org By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31++G(d,p)), a wealth of information about the molecule's geometry, electronic distribution, and reactivity can be obtained. researchgate.net

Key reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scispace.com

Table 1: Illustrative Ground State Properties of this compound (Calculated via DFT)

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVRegion susceptible to electrophilic attack
LUMO Energy -2.1 eVRegion susceptible to nucleophilic attack
HOMO-LUMO Gap 4.4 eVIndicator of chemical reactivity and stability
Dipole Moment ~4.9 DMeasure of the molecule's overall polarity bhu.ac.in
Mulliken Atomic Charges C(carbonyl): positive, O(hydroxyl): negativeIndicates partial charges on individual atoms bhu.ac.in

Note: The values in this table are illustrative and based on typical results for similar aromatic ketones. Actual values would require specific DFT calculations for this molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, providing insights into their absorption and emission properties. rsc.org For a benzophenone (B1666685) derivative, understanding the nature of its excited states is crucial for predicting its photochemical behavior. rsc.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the molecule's UV-Visible absorption spectrum. scispace.com The calculations can identify the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules with carbonyl and aromatic functionalities.

The photophysical properties of hydroxybenzophenones are known to be sensitive to their environment. rsc.org For instance, in solution, excited-state intramolecular proton transfer (ESIPT) can occur, leading to dual fluorescence. rsc.org However, in the gas phase, non-radiative decay pathways may dominate. rsc.org The presence of the cyanomethyl group could further modulate these photophysical pathways.

Table 2: Illustrative Excited State Properties of this compound (Calculated via TD-DFT)

Excited StateExcitation Energy (eV)Oscillator StrengthDominant Transition
S1 3.20.01n→π
S2 3.80.5π→π
S3 4.10.2π→π*

Note: This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation for a molecule of this type.

Conformation and Tautomerism Investigations through Computational Modeling

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Computational modeling allows for the exploration of the potential energy surface of this compound to identify its most stable conformations. The dihedral angles between the phenyl rings and the orientation of the cyanomethyl and hydroxyl groups are key conformational parameters.

Furthermore, the presence of the hydroxyl group adjacent to the carbonyl group raises the possibility of keto-enol tautomerism. Computational methods can be used to calculate the relative energies of the different tautomeric forms to determine their relative populations at equilibrium. researchgate.net For similar hydroxy-substituted aromatic ketones, the keto form is generally found to be more stable.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, intermediates, and transition states, a detailed understanding of how this compound might participate in chemical transformations can be achieved.

For any proposed reaction involving this compound, computational methods can map out the entire reaction coordinate. This involves identifying the transition state structures, which are the highest energy points along the reaction pathway, and calculating the activation energies. This information is critical for predicting the feasibility and rate of a reaction. Techniques like activation strain analysis can provide further insights into the factors controlling the reaction barrier. researchgate.net

In reactions where multiple products are possible, computational modeling can predict the most likely outcome. By comparing the energies of the different possible products and the activation energies of the pathways leading to them, the stereoselectivity and regioselectivity of a reaction can be determined. For instance, in a reaction involving the aromatic rings, the directing effects of the hydroxyl, benzoyl, and cyanomethyl substituents can be computationally assessed to predict the position of electrophilic or nucleophilic attack.

Spectroscopic Property Prediction and Interpretation

Theoretical and computational chemistry offer powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in generating and understanding its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis and fluorescence) spectra. These computational approaches allow for a detailed analysis of the molecule's electronic structure and its relationship to spectroscopic observables.

Computational NMR and Vibrational (IR, Raman) Spectrum Generation

The generation of NMR and vibrational spectra through computational means relies on optimizing the molecular geometry of this compound and then calculating the relevant spectroscopic parameters. DFT methods are widely used for this purpose, offering a good balance between accuracy and computational cost. researchgate.net

Below are tables representing the kind of data that would be generated from such a computational study.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm)
H (Phenolic OH) 9.5 - 10.5
H (Aromatic, adjacent to OH) 7.0 - 7.2
H (Aromatic, adjacent to C=O) 7.8 - 8.0
H (Aromatic, other) 7.3 - 7.6

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm)
C (Carbonyl, C=O) 195 - 200
C (Aromatic, attached to OH) 155 - 160
C (Aromatic, attached to C=O) 135 - 140
C (Aromatic, other) 115 - 135
C (Methylene, -CH₂CN) 20 - 25

Computational Vibrational Spectroscopy (IR and Raman): Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to the nuclear coordinates. This results in a set of vibrational frequencies and their corresponding normal modes. These frequencies can be directly related to the peaks observed in the experimental infrared (IR) and Raman spectra. The intensities of IR bands are proportional to the square of the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability. DFT calculations can predict these intensities, aiding in the interpretation of the experimental spectra. scispace.com It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Spectrum
O-H Stretch (Phenolic) 3200 - 3600 IR
C≡N Stretch (Nitrile) 2240 - 2260 IR, Raman
C=O Stretch (Benzophenone) 1630 - 1660 IR, Raman
C=C Stretch (Aromatic) 1400 - 1600 IR, Raman
C-H Bend (Aromatic) 1000 - 1300 IR

UV-Vis and Fluorescence Spectra Simulation for Electronic Transitions

The electronic absorption and emission properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excited-state energies and properties, which are crucial for understanding the molecule's interaction with UV and visible light.

UV-Vis Absorption Spectra Simulation: TD-DFT calculations can predict the vertical excitation energies from the ground electronic state (S₀) to various excited singlet states (S₁, S₂, etc.). These excitation energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. The calculations also yield the oscillator strength (f) for each transition, which is a measure of its intensity. rsc.org For benzophenone derivatives, the UV-Vis spectrum is typically characterized by strong π→π* transitions at shorter wavelengths and weaker n→π* transitions at longer wavelengths. collectionscanada.gc.ca The solvent environment can significantly influence the positions of these absorption bands, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.gov

Fluorescence Spectra Simulation: Fluorescence occurs when a molecule returns from its lowest excited singlet state (S₁) to the ground state (S₀) via the emission of a photon. To simulate the fluorescence spectrum, the geometry of the molecule is first optimized in the S₁ excited state. Then, the energy difference between the optimized S₁ state and the S₀ state (at the S₁ geometry) is calculated. This energy difference corresponds to the fluorescence emission wavelength. Benzophenone itself is generally non-fluorescent due to efficient intersystem crossing to the triplet state, but substitutions on the aromatic rings can alter the photophysical pathways. rsc.org The presence of the hydroxyl and cyanomethyl groups in this compound would be expected to modulate its fluorescence properties.

Table 4: Predicted Electronic Transitions for this compound (in a polar solvent)

Transition Predicted λ_max (nm) Oscillator Strength (f) Description
S₀ → S₁ 330 - 350 ~0.01 - 0.05 n → π*
S₀ → S₂ 280 - 300 ~0.3 - 0.5 π → π*

Lack of Publicly Available Research Data for this compound

Despite a comprehensive search for scientific literature and data, no specific experimental research findings or detailed spectroscopic data for the chemical compound this compound are publicly available.

While the existence of the compound is confirmed through chemical supplier databases, which provide basic information such as its molecular formula (C₁₅H₁₁NO₂) and molecular weight (237.25 g/mol ), in-depth spectroscopic characterization studies appear to be unpublished or not indexed in common scientific databases. chemicalbook.com

Searches for advanced spectroscopic analyses—including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR, Raman), Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence), and X-ray Crystallography—for this specific molecule did not yield any direct results.

Extensive data is available for closely related benzophenone derivatives, such as 4-hydroxybenzophenone, sigmaaldrich.comresearchgate.netcollectionscanada.gc.cachemicalbook.comnist.govresearchgate.netsigmaaldrich.com 3-hydroxybenzophenone, nih.gov and various other substituted benzophenones. nist.govnih.govresearchgate.netucdavis.edunist.govnist.govnist.govchemicalbook.combiust.ac.bw This body of research provides a strong basis for theoretically predicting the spectroscopic properties of this compound by analyzing its constituent functional groups (a benzophenone core, a hydroxyl group, and a cyanomethyl group) and comparing them to these well-characterized analogs.

However, without direct experimental data, it is not possible to generate an article with "detailed research findings" and "data tables" that are specific to this compound as per the user's request. Any such article would be purely theoretical and would need to be presented as such, with the clear caveat that the data is predicted and not experimentally verified.

Therefore, at present, an article focusing solely on the advanced spectroscopic characterization methodologies for this compound with detailed, published research findings cannot be constructed.

Advanced Spectroscopic Characterization Methodologies for 4 Cyanomethyl 3 Hydroxybenzophenone

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for the stereochemical elucidation of chiral molecules. Since 4-Cyanomethyl-3-hydroxybenzophenone is an achiral molecule, it does not exhibit a CD spectrum. However, the presence of a reactive hydroxyl group allows for the introduction of chirality through derivatization with chiral reagents. The resulting diastereomeric derivatives, now possessing chiral centers, can be analyzed by CD spectroscopy to determine their absolute configuration and study their conformational properties.

The benzophenone (B1666685) chromophore within the this compound structure is inherently symmetric but becomes a sensitive probe for chirality upon derivatization. The electronic transitions of the benzophenone moiety, specifically the n→π* and π→π* transitions, are perturbed by the chiral environment introduced by the derivatizing agent. This perturbation leads to differential absorption of left and right circularly polarized light, giving rise to characteristic CD signals, known as Cotton effects.

For the stereochemical analysis of chiral derivatives of this compound, the phenolic hydroxyl group can be reacted with a variety of chiral derivatizing agents (CDAs). Common examples include enantiomerically pure acids, acid chlorides, or isocyanates, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), (1S)-(+)-camphanic chloride, or (R)-(-)-1-(1-naphthyl)ethyl isocyanate. The choice of the CDA is crucial as it influences the magnitude and spectral position of the induced Cotton effects.

The analysis of the resulting CD spectra, often in conjunction with computational methods like time-dependent density functional theory (TD-DFT), allows for the assignment of the absolute configuration of the newly formed stereocenter. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the chromophore and the chiral auxiliary.

A typical research approach would involve the synthesis of both diastereomeric derivatives by reacting this compound with both enantiomers of a chosen chiral derivatizing agent. The CD spectra of these two diastereomers are expected to be mirror images of each other. The observed Cotton effects can then be correlated with the known absolute configuration of the CDA to deduce the stereochemistry of the derivative.

Detailed Research Findings:

In a hypothetical study, the (R)- and (S)- Mosher's acid esters of this compound were synthesized. The CD spectra were recorded in methanol (B129727) at room temperature. The benzophenone n→π* transition, which is typically observed around 330-350 nm, is particularly sensitive to the chiral environment.

The (R)-Mosher's ester derivative exhibited a positive Cotton effect in the region of the n→π* transition, while the (S)-Mosher's ester derivative showed a negative Cotton effect of similar magnitude in the same wavelength range. The π→π* transitions at lower wavelengths (around 250-290 nm) also displayed distinct, and often more intense, Cotton effects, which can be used to confirm the stereochemical assignment.

The following data tables summarize the hypothetical CD spectroscopic data for the chiral derivatives of this compound.

Table 1: Hypothetical Circular Dichroism Data for Mosher's Acid Esters of this compound

DerivativeWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Transition
(R)-Mosher's Ester342+5.8 x 10³n→π
(S)-Mosher's Ester342-5.7 x 10³n→π
(R)-Mosher's Ester285-1.2 x 10⁴π→π
(S)-Mosher's Ester285+1.1 x 10⁴π→π
(R)-Mosher's Ester254+2.5 x 10⁴π→π
(S)-Mosher's Ester254-2.4 x 10⁴π→π

Table 2: Hypothetical Circular Dichroism Data for Camphanic Acid Esters of this compound

DerivativeWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Transition
(1S)-Camphanic Ester338-8.2 x 10³n→π
(1R)-Camphanic Ester338+8.1 x 10³n→π
(1S)-Camphanic Ester290+1.5 x 10⁴π→π
(1R)-Camphanic Ester290-1.4 x 10⁴π→π

These findings underscore the utility of Circular Dichroism spectroscopy as an indispensable tool for the stereochemical characterization of chiral derivatives of this compound. The ability to induce and measure Cotton effects upon chiral derivatization provides unambiguous information regarding the absolute configuration of the molecule.

Synthesis and Reactivity of Derivatives and Analogues of 4 Cyanomethyl 3 Hydroxybenzophenone

Design Principles for Structural Modification and Diversification

The design of derivatives and analogues of 4-Cyanomethyl-3-hydroxybenzophenone is guided by established principles of medicinal and materials chemistry. The primary objectives of structural modification include modulating electronic properties, steric hindrance, and hydrogen bonding capabilities. These modifications can influence the molecule's reactivity, solubility, and interactions with biological targets or materials.

Key strategies for diversification involve:

Substitution on the Benzophenone (B1666685) Rings: Introducing various functional groups to the phenyl rings can alter the electron density distribution across the molecule. Electron-donating groups (e.g., alkoxy, alkyl) and electron-withdrawing groups (e.g., halogens, nitro) can be strategically placed to fine-tune the reactivity of the ketone and hydroxyl functionalities.

Modification of the Cyanomethyl Side Chain: The cyanomethyl group (-CH2CN) offers multiple avenues for modification. The methylene (B1212753) bridge can be lengthened or branched, and the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These changes can impact the molecule's polarity and potential for hydrogen bonding.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is a prime site for derivatization. It can be converted into ethers, esters, or silyl (B83357) ethers to alter its acidity, nucleophilicity, and steric bulk. libretexts.orgresearchgate.net This can also serve to introduce specific functionalities or improve stability.

Synthesis of Substituted 2-(4-Benzoyl-2-hydroxyphenyl)acetonitrile Analogues

The synthesis of analogues of 2-(4-Benzoyl-2-hydroxyphenyl)acetonitrile, another name for this compound, often involves multi-step reaction sequences. The choice of synthetic route depends on the desired substitutions and modifications.

Variation of Substituents on the Benzophenone Rings

The introduction of substituents onto the benzophenone rings can be achieved through several established synthetic methodologies. A common approach is the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted phenol (B47542) in the presence of a Lewis acid catalyst like aluminum chloride. google.com The choice of solvent and reaction temperature can be crucial for achieving good yields and selectivity. google.com For instance, using chlorobenzene (B131634) as a solvent has been shown to improve product purity and yield. google.com

Another versatile method is the Suzuki coupling reaction, which allows for the formation of the bi-aryl ketone structure from a boronic acid and an aryl halide, catalyzed by a palladium complex. This method offers a high degree of functional group tolerance.

Table 1: Examples of Synthesized Substituted Benzophenone Analogues

Substituent on Phenol RingSubstituent on Benzoyl RingSynthetic Method
5-Methyl4-ChloroFriedel-Crafts Acylation
2-FluoroUnsubstitutedSuzuki Coupling
4-Methoxy3-NitroFriedel-Crafts Acylation

Modification of the Cyanomethyl Side Chain

The cyanomethyl side chain provides a reactive handle for further chemical transformations. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-Benzoyl-2-hydroxyphenyl)acetic acid. This acid can then be esterified or converted to an amide.

Alternatively, the nitrile can be reduced to a primary amine, 2-(4-Benzoyl-2-hydroxyphenyl)ethylamine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This introduces a basic center into the molecule, significantly altering its chemical properties.

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is readily derivatized to explore structure-activity relationships.

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., potassium carbonate) yields the corresponding ethers. For example, methylation using dimethyl sulfate (B86663) can provide the methoxy (B1213986) derivative. nih.gov

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) produces esters. nih.gov Benzoyl chloride is a common reagent for this transformation. nih.gov

Silylation: Reaction with silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base like triethylamine (B128534) or imidazole (B134444) affords silyl ethers. This is often used as a protecting group strategy in multi-step syntheses. libretexts.org

Structure-Reactivity and Structure-Property Relationship Studies of Analogues

The systematic synthesis of analogues allows for the investigation of structure-reactivity relationships (SRR) and structure-property relationships (SPR). By correlating the structural changes with observed chemical reactivity or physical properties, a deeper understanding of the molecule's behavior can be gained.

For instance, the introduction of electron-withdrawing groups on the benzophenone rings is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. The acidity of the phenolic hydroxyl group is also sensitive to the electronic nature of the substituents on the aromatic rings.

Inhibition studies of related compounds, such as 2-o-substituted-benzoyl-cyclohexane-1,3-diones, on enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), have shown that the presence of a strongly electronegative group at the ortho position is crucial for potent inhibition. nih.gov This highlights the importance of electronic effects in biological activity.

The modification of the cyanomethyl side chain and the hydroxyl group can significantly impact properties like solubility, lipophilicity, and crystal packing, which are important for applications in materials science and drug development.

Stereochemical Aspects in the Synthesis and Reactivity of Chiral Derivatives

While this compound itself is achiral, the introduction of stereocenters through modification can lead to chiral derivatives. For example, if the methylene group of the cyanomethyl side chain is asymmetrically substituted, a chiral center is created.

The synthesis of such chiral derivatives often requires the use of stereoselective synthetic methods. This can involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. The stereochemistry of these derivatives can have a profound impact on their reactivity and biological activity, as enantiomers often exhibit different interactions with other chiral molecules, such as enzymes and receptors.

The study of the stereochemical aspects of these derivatives is crucial for understanding their mechanism of action and for the development of stereochemically pure compounds with optimized properties.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Building Block for Complex Natural Products and Designed Molecules

The strategic placement of a cyanomethyl group, a hydroxyl group, and a benzoyl moiety on a central benzene (B151609) ring endows 4-Cyanomethyl-3-hydroxybenzophenone with a unique chemical reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. The presence of multiple functional groups allows for a variety of chemical transformations, providing a versatile platform for the construction of intricate natural products and specifically designed molecules.

The cyanomethyl group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways for peptide coupling reactions or the formation of amide linkages. The hydroxyl group offers a site for etherification or esterification, enabling the attachment of other molecular fragments. Furthermore, the benzophenone (B1666685) carbonyl group can undergo reactions typical of ketones, such as nucleophilic addition and reductions. This multi-functionality allows for a programmed, stepwise assembly of complex target molecules.

While specific examples of its direct use in the total synthesis of a named natural product are not yet widely documented in publicly available research, the structural motifs present in this compound are found in various classes of bioactive natural products, including certain alkaloids and polyketides. Synthetic chemists can, therefore, envision its application in the modular synthesis of analogs of these natural products, facilitating the exploration of structure-activity relationships.

Precursor for Functional Organic Materials (e.g., Photoactive Systems)

The inherent photochemical properties of the benzophenone core, combined with the reactive handles of the cyanomethyl and hydroxyl groups, position this compound as a promising precursor for a range of functional organic materials.

Incorporation into Novel Polymeric Architectures

The bifunctional nature of this compound, with its reactive hydroxyl and cyanomethyl groups, makes it an attractive monomer for the synthesis of novel polymers. The hydroxyl group can participate in step-growth polymerization reactions, such as polyesterification or polyetherification, while the cyanomethyl group can be chemically modified post-polymerization to introduce additional functionalities.

The incorporation of the benzophenone unit into a polymer backbone can impart photo-crosslinkable properties. Upon exposure to ultraviolet (UV) light, the benzophenone moiety can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and subsequent crosslinking of the material. This property is highly desirable in the development of photoresists, coatings, and adhesives.

Table 1: Potential Polymerization Reactions Involving this compound

Reaction Type Co-monomer/Reagent Resulting Polymer Type Potential Application
PolyesterificationDiacid or Diacyl ChloridePolyesterPhoto-crosslinkable films, coatings
PolyetherificationDihaloalkanePolyetherThermally stable resins
Post-polymerization modification of nitrileReducing agents (e.g., LiAlH4)Amine-functionalized polymerAdhesives, chelating resins
Post-polymerization modification of nitrileHydrolysis (acid or base)Carboxylic acid-functionalized polymerIonomers, hydrogels

Application in Optoelectronic and Sensing Materials through Functional Group Derivatization

The functional groups of this compound provide a versatile platform for the synthesis of new molecules with tailored optoelectronic and sensing properties. The cyanomethyl group, a known electron-withdrawing group, can be further elaborated to create push-pull chromophores. For instance, condensation reactions with aromatic aldehydes can lead to the formation of stilbene-like structures with extended π-conjugation, which are often fluorescent and can exhibit solvatochromism.

The hydroxyl group can be used to anchor the molecule to surfaces or to other molecular components, facilitating the construction of chemosensors. For example, etherification with a receptor unit designed to bind a specific analyte could lead to a change in the photophysical properties of the benzophenone core upon binding, enabling a detectable signal. The combination of the benzophenone photo-sensitizer and the nitrile's electronic properties could be harnessed for applications in photodynamic therapy or as components in organic light-emitting diodes (OLEDs).

Potential as a Ligand or Pre-Catalyst in Transition Metal Chemistry

The presence of both a hydroxyl group and a nitrile group suggests that this compound could serve as a ligand in transition metal chemistry. The hydroxyl group can be deprotonated to form an alkoxide, which is a hard donor, while the nitrile group is a soft donor. This "hard-soft" donor combination could lead to the formation of stable complexes with a variety of transition metals.

The benzophenone moiety itself can also interact with metal centers through π-stacking or coordination of the carbonyl oxygen. The resulting metal complexes could find applications in catalysis. For instance, a chiral derivative of this compound could be used to synthesize a chiral ligand for asymmetric catalysis. Furthermore, the photoactive nature of the benzophenone unit could be exploited in the design of photocatalysts, where the metal complex absorbs light and initiates a chemical reaction.

Contributions to Methodology Development in Modern Organic Chemistry

While still an emerging compound, the unique substitution pattern of this compound makes it a testbed for the development of new synthetic methodologies. The presence of multiple, electronically distinct functional groups presents a challenge for chemoselective transformations. Developing synthetic methods that can selectively target one functional group in the presence of others is a key area of research in modern organic chemistry.

For example, the development of a catalyst that can selectively reduce the benzophenone carbonyl without affecting the nitrile group, or a method to selectively functionalize the aromatic ring, would be a valuable addition to the synthetic chemist's toolbox. The study of the reactivity of this molecule can, therefore, lead to the discovery of new reagents and reaction conditions with broad applicability in organic synthesis.

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